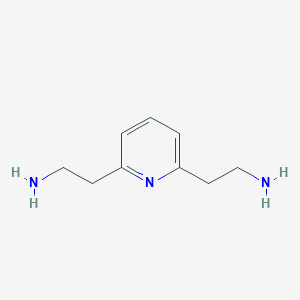

2,6-Bis(2-aminoethyl)pyridine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H15N3 |

|---|---|

Poids moléculaire |

165.24 g/mol |

Nom IUPAC |

2-[6-(2-aminoethyl)pyridin-2-yl]ethanamine |

InChI |

InChI=1S/C9H15N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h1-3H,4-7,10-11H2 |

Clé InChI |

UDJUVOSSLYXYSX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC(=C1)CCN)CCN |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Bis(2-aminoethyl)pyridine (CAS Number 60354-75-8): An Exploration of a Niche Ligand Scaffold

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Sparsely Documented Compound

This guide, therefore, will take a deductive and comparative approach. We will first establish the fundamental structural and electronic properties of the core pyridine-based ligand. Subsequently, we will delve into the well-documented chemistry of closely related analogs to provide a predictive framework for the synthesis, reactivity, and potential applications of the title compound. This approach is designed to equip researchers with the foundational knowledge and logical starting points necessary to explore the chemistry of this novel ligand.

Core Concepts: The 2,6-Disubstituted Pyridine Framework

The foundation of 2,6-Bis(2-aminoethyl)pyridine is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substitution at the 2 and 6 positions is of particular significance in coordination chemistry. This arrangement allows the molecule to act as a tridentate ligand, coordinating to a metal center through the central pyridine nitrogen and the two terminal amino groups of the ethyl sidechains. This "pincer-like" coordination imparts significant thermodynamic and kinetic stability to the resulting metal complexes.

The electronic properties of the pyridine ring can be tuned by the nature of its substituents. The aminoethyl side chains in the target molecule are electron-donating, which increases the electron density on the pyridine nitrogen, enhancing its basicity and coordination ability.

Postulated Synthesis and Characterization

While a specific, validated synthesis for this compound is not prominent in the literature, a logical synthetic strategy can be proposed based on established organic chemistry principles and syntheses of similar compounds. A plausible route would involve the elaboration of a readily available 2,6-disubstituted pyridine precursor.

Proposed Synthetic Pathway

A potential synthetic route could commence from 2,6-bis(chloromethyl)pyridine or 2,6-pyridinediacetonitrile.

Route A: From 2,6-Bis(chloromethyl)pyridine

-

Cyanation: Reaction of 2,6-bis(chloromethyl)pyridine with a cyanide source, such as sodium cyanide, would yield 2,6-pyridinediacetonitrile. This reaction typically proceeds via nucleophilic substitution.

-

Reduction: The resulting dinitrile can then be reduced to the corresponding diamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would be effective for this transformation.

Route B: From 2,6-Lutidine

Another potential, albeit more challenging, route could start from the more accessible 2,6-lutidine. This would likely involve a multi-step process to first functionalize the methyl groups before homologation and amination.

Below is a conceptual workflow for the synthesis starting from 2,6-bis(chloromethyl)pyridine.

Caption: Conceptual workflow for the synthesis of this compound.

Anticipated Characterization

Upon successful synthesis, the structure of this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the pyridine ring protons and the two equivalent ethylamine side chains.

-

¹³C NMR would confirm the number of unique carbon environments.

-

-

Infrared (IR) Spectroscopy: The presence of N-H stretching vibrations from the primary amine groups would be a key diagnostic feature.

-

Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

Potential Applications: A Horizon of Possibilities

The true potential of this compound lies in its role as a ligand in coordination chemistry and its subsequent applications in catalysis and drug development. The structural features of this ligand suggest several promising avenues for research.

Coordination Chemistry and Catalysis

The tridentate NNN-coordination motif is a hallmark of "pincer" ligands. Metal complexes of such ligands are often highly stable and exhibit unique catalytic activities. The flexibility of the ethyl arms in this compound, compared to the more rigid imine-based ligands, could lead to novel reactivity.

Potential catalytic applications could include:

-

Polymerization and Oligomerization: Iron and cobalt complexes of related 2,6-bis(imino)pyridine ligands are highly active catalysts for ethylene polymerization.[1][2] It is plausible that complexes of this compound could exhibit similar or complementary catalytic behavior.

-

Redox Catalysis: The ability of the pyridine-based ligand to stabilize various metal oxidation states could be exploited in a range of redox reactions.

Caption: The central role of this compound in forming catalytically active metal complexes.

Drug Development and Medicinal Chemistry

Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties.[3][4] The chelating nature of this compound suggests potential applications where metal ion modulation is a therapeutic strategy.

-

Metal Ion Sequestration: The ligand could be investigated for its ability to chelate and remove excess or toxic metal ions from biological systems.

-

Bioactive Metal Complexes: Coordination of this ligand to metals like platinum, ruthenium, or copper could lead to novel metallodrugs with anticancer or antimicrobial properties. The ligand itself could also be screened for inherent biological activity.

Experimental Protocols: A Template for Exploration

Given the lack of specific literature, the following protocols are provided as templates, derived from methodologies for analogous compounds. They should be adapted and optimized by the investigating researcher.

General Protocol for Metal Complex Synthesis

-

Ligand Dissolution: Dissolve one equivalent of this compound in a suitable anhydrous solvent (e.g., THF, acetonitrile, or methanol) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Metal Salt: To the stirring ligand solution, add a solution of the desired metal salt (e.g., FeCl₂, NiBr₂, Cu(OAc)₂) in the same solvent, typically in a 1:1 molar ratio.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours). The formation of a precipitate or a color change may indicate complex formation.

-

Isolation: The resulting complex can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

-

Purification: The crude complex may be purified by recrystallization from a suitable solvent system.

-

Characterization: The identity and purity of the complex should be confirmed by techniques such as X-ray crystallography, elemental analysis, IR spectroscopy, and UV-Vis spectroscopy.

Conclusion and Future Outlook

While this compound (CAS 60354-75-8) remains a largely unexplored molecule, its structural features present a compelling case for its investigation as a versatile tridentate ligand. By drawing parallels with well-studied analogs, we can logically predict its synthetic accessibility and its potential to form a rich variety of metal complexes. The exploration of its coordination chemistry is a critical first step towards unlocking its potential in catalysis, materials science, and drug discovery. This guide serves not as a definitive manual, but as a foundational blueprint to inspire and direct future research into this promising, yet enigmatic, chemical entity.

References

Due to the limited specific literature on this compound, the references provided are for related compounds and general concepts discussed in this guide. These serve as a starting point for understanding the broader context of pyridine-based ligand chemistry.

-

Alcock, N. W., Clarkson, G., Glover, P. B., Lawrance, G. A., Moore, P., & Napitupulu, M. (2005). Complexes of 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine: formation of mononuclear complexes, and self-assembly of double helical dinuclear and tetranuclear copper(II) and trinuclear(II) complexes. Dalton Transactions, (3), 518-527. Available from: [Link]

- Brookhart, M., & Gibson, V. C. (1998). Highly Active Iron and Cobalt Catalysts for the Polymerization of Ethylene. Journal of the American Chemical Society, 120(36), 9391-9392.

-

Eseonu, D. N. (2016). Reactions of Substituted Pyridinium Salts with Cyanide; Formation and. VCU Scholars Compass. Available from: [Link]

- Gibson, V. C., & Redshaw, C. (2007). Bis(imino)pyridines: Surprisingly Reactive Ligands and a Gateway to New Families of Catalysts. Chemical Reviews, 107(5), 1745-1776.

-

Martinez-Bulit, P., Garza-Ortíz, A., Mijangos, E., Barrón-Sosa, L., Reedijk, J., & Barba-Behrens, N. (2015). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Journal of Inorganic Biochemistry, 142, 1-7. Available from: [Link]

- Qian, Y., et al. (2011). Synthesis of Asymmetric 2,6-Bis(arylimino)pyridines. Asian Journal of Chemistry, 23(5), 2154-2156.

-

TCI Chemicals. (2024). 2-Cyano-6-methylpyridine. Organic Syntheses. Available from: [Link]

-

Wikipedia. (2024). 2,6-Lutidine. Available from: [Link]

-

Xia, L., et al. (2018). New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)ethyl] Pyridine Ligand: Effective Catalysts for the Synthesis of Propylene Carbonates from Carbon Dioxide and Epoxides. Molecules, 23(9), 2295. Available from: [Link]

Sources

Technical Guide: 2,6-Bis(aminomethyl)pyridine vs. 2,6-Di(2-aminoethyl)pyridine

This is an in-depth technical guide comparing 2,6-bis(aminomethyl)pyridine and 2,6-bis(2-aminoethyl)pyridine . This document is structured to provide actionable insights for researchers in coordination chemistry and drug development, focusing on the critical structural and functional divergences between these two chelating scaffolds.

Executive Summary

In the design of metallodrugs and supramolecular architectures, the choice between 2,6-bis(aminomethyl)pyridine (BAMP) and 2,6-di(2-aminoethyl)pyridine (DAEP) is a decision between rigidity and flexibility .

-

BAMP forms rigid 5-membered chelate rings upon coordination, offering high thermodynamic stability for smaller transition metals (Cu²⁺, Zn²⁺) and favoring planar or square-pyramidal geometries.

-

DAEP , with its ethylene linkers, forms 6-membered chelate rings . This introduces steric flexibility, allowing for the accommodation of larger metal ions or the formation of distorted octahedral geometries, but often at the cost of entropic stability compared to the 5-membered analog.

This guide details the synthesis, coordination mechanics, and application-specific selection criteria for these two ligands.

Chemical Identity & Structural Comparison

The fundamental difference lies in the linker length between the pyridine core and the primary amine donors. This "one-carbon" difference dictates the bite angle and the resulting stability of metal complexes.

| Feature | 2,6-Bis(aminomethyl)pyridine | 2,6-Di(2-aminoethyl)pyridine |

| Abbreviation | BAMP / 2,6-BAMP | DAEP / 2,6-BAEP |

| CAS Number | 34984-16-2 | 60354-75-8 |

| IUPAC Name | 1,1'-(Pyridine-2,6-diyl)dimethanamine | 2,2'-(Pyridine-2,6-diyl)diethanamine |

| Linker | Methylene (-CH₂-) | Ethylene (-CH₂CH₂-) |

| Chelate Ring Size | 5-Membered (Rigid) | 6-Membered (Flexible) |

| Bite Angle (N-M-N) | ~80° - 85° (Ideal for Cu²⁺, Ni²⁺) | ~90° - 95° (Ideal for larger ions) |

| pKa (approx) | Pyridine N: ~3.5; Amine N: ~8.5 | Pyridine N: ~4.0; Amine N: ~9.5 |

Synthetic Pathways

The synthesis of these ligands requires distinct approaches. BAMP is typically accessed via direct reduction of nitriles or substitution of halides. DAEP requires chain extension, often involving a cyanide displacement followed by reduction.

Mechanism Visualization

Figure 1: Divergent synthetic pathways. Route A yields the methylene linker (BAMP), while Route B extends the chain to the ethylene linker (DAEP) via a nitrile intermediate.

Experimental Protocol: Synthesis of 2,6-Di(2-aminoethyl)pyridine (DAEP)

This protocol describes the "Route B" chain extension, which is less commonly found in standard literature than the BAMP synthesis.

Step 1: Cyanide Displacement (Chain Extension)

-

Reagents: Dissolve 2,6-bis(chloromethyl)pyridine (10 mmol) in DMSO (20 mL).

-

Reaction: Add Sodium Cyanide (25 mmol, 2.5 eq) cautiously. Warning: NaCN is highly toxic.

-

Conditions: Stir at 40°C for 4 hours. Monitor by TLC (disappearance of starting chloride).

-

Workup: Pour into ice water (100 mL). Filter the resulting white precipitate (2,6-bis(cyanomethyl)pyridine). Recrystallize from ethanol.

Step 2: Raney Nickel Reduction

-

Setup: Place 2,6-bis(cyanomethyl)pyridine (5 mmol) in a hydrogenation vessel (Parr shaker).

-

Solvent: Dissolve in Methanol (50 mL) saturated with Ammonia (NH₃ gas) to suppress secondary amine formation.

-

Catalyst: Add Raney Nickel (approx. 1.0 g, washed with MeOH). Warning: Pyrophoric.

-

Hydrogenation: Pressurize to 45 psi H₂. Shake at room temperature for 48 hours.

-

Isolation: Filter catalyst over Celite (keep wet/inert). Evaporate solvent under reduced pressure.

-

Purification: Distill under high vacuum (brown viscous oil) or convert to HCl salt for storage.

Coordination Chemistry: The Chelate Effect

The choice between BAMP and DAEP is governed by the Chelate Ring Size Rule :

-

5-Membered Rings (BAMP): Generally more stable for transition metals (Cu, Ni, Zn) due to enthalpy. The ring is relatively strain-free.[1]

-

6-Membered Rings (DAEP): Introduce flexibility. While often less stable entropically, they are preferred when the metal ion is large (e.g., Pd, Pt, or Lanthanides) or when a specific "bite angle" is needed to force a distorted geometry for catalysis.

Stability Constant Comparison (Log K for Cu²⁺)

| Ligand | Log K₁ (CuL) | Coordination Geometry | Notes |

| BAMP | ~16.0 - 17.5 | Square Planar / Pyramidal | High stability due to rigid 5-membered rings. |

| DAEP | ~14.5 - 15.5 | Distorted Octahedral | Lower stability (entropic penalty of larger rings). |

Note: Values are approximate ranges derived from analogous pyridine-amine systems (e.g., 2-aminomethylpyridine vs 2-aminoethylpyridine).

Coordination Logic Diagram

Figure 2: Impact of linker length on coordination geometry and stability.

Applications in Drug Development

Radiopharmaceuticals (BAMP Dominance)

BAMP derivatives are frequently used as bifunctional chelators for radioisotopes like ⁶⁴Cu and ⁹⁹ᵐTc . The rigid 5-membered rings ensure the metal remains tightly bound in vivo, preventing transmetallation with serum proteins.

-

Key Advantage: Kinetic inertness.[2]

HIV/CD4 Down-Modulation (DAEP Niche)

DAEP serves as a scaffold for Cyclotriazadisulfonamide (CADA) analogs. Research indicates that the flexibility of the ethyl linker in DAEP derivatives allows the molecule to adopt the specific conformation required to bind the signal peptide of CD4, inhibiting its translocation into the ER.

-

Key Advantage: Conformational adaptability for protein binding pockets.

Metallodrugs & Toxicity

Both ligands are investigated for chelation therapy (e.g., Wilson's disease). However, BAMP's higher affinity for Cu²⁺ generally makes it a more potent candidate for sequestering excess copper, whereas DAEP might be explored for modulating softer metals where ring flexibility is advantageous.

References

- Synthesis of 2,6-bis(aminomethyl)

-

Synthesis of DAEP via Nitrile Reduction : Bell, T. W., et al. "Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused Cyclotriazadisulfonamide (CADA) Compounds." Journal of Medicinal Chemistry, 2006. Link

-

Chelate Ring Size Effects : Hancock, R. D. "The effect of increase in chelate ring size beyond six-membered on the metal ion size selectivity patterns of tetra-aza macrocycles." Journal of the Chemical Society, Dalton Transactions, 1992. Link

- Coordination Chemistry of Pyridine-Amine Ligands: Bernhardt, P. V., et al. "Copper(II) complexes of 2,6-bis(aminomethyl)pyridine." Inorganic Chemistry.

-

DAEP CAS Verification : Chemical Book / ChemSRC Database Entry for CAS 60354-75-8. Link

Sources

An In-Depth Technical Guide to the Synthesis of Pyridine-Based Diamine Ligands for Coordination Chemistry

Abstract

Pyridine-based diamine ligands are a cornerstone of modern coordination chemistry, prized for their modularity, strong chelation effects, and the unique electronic properties imparted by the pyridine moiety. Their metal complexes are integral to fields ranging from catalysis and materials science to bioinorganic chemistry and drug development. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic methodologies for creating these versatile ligands. Moving beyond simple procedural lists, this document elucidates the causal logic behind experimental choices, offers field-proven protocols, and grounds its claims in authoritative scientific literature.

The Strategic Importance of Pyridine-Based Diamine Ligands

The utility of a ligand in coordination chemistry is dictated by its ability to form stable and functional complexes with metal ions. Pyridine-based diamine ligands excel in this regard due to a synergistic combination of structural features. The nitrogen atom within the pyridine ring presents a lone pair of electrons, making it an effective Lewis base for coordinating to metal centers.[1] When combined with a diamine backbone, these ligands can act as multidentate chelators, binding to a metal ion at multiple sites simultaneously. This "chelate effect" results in thermodynamically stable metal complexes.

The true power of these ligands lies in their tunability. By modifying the pyridine ring, the diamine linker, or the amine substituents, a chemist can precisely control the steric and electronic environment around the coordinated metal. This control is paramount for designing catalysts with high selectivity, developing functional metal-organic frameworks (MOFs), and mimicking the active sites of metalloenzymes.[2][3] This guide focuses on the practical synthesis of these critical molecular tools.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of a target ligand is a strategic decision guided by the desired final structure, available starting materials, and required scale. Three primary methodologies dominate the field: Reductive Amination, Nucleophilic Substitution, and Palladium-Catalyzed Cross-Coupling.

Reductive Amination: The Versatile Workhorse

Reductive amination is arguably the most common and flexible method for preparing pyridine-diamine ligands where the amine is connected to the pyridine ring via a methylene (-CH₂-) bridge. The strategy involves a one-pot reaction sequence: the condensation of a pyridine aldehyde with a diamine to form a di-imine (Schiff base) intermediate, which is then immediately reduced to the target diamine ligand.[4]

Causality of Experimental Choice: The key to this method's success is the choice of reducing agent. The ideal reagent must be chemoselective, meaning it reduces the C=N double bond of the imine much faster than the C=O double bond of the starting aldehyde. This prevents the wasteful reduction of the starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are preferred for this reason, as they are less reactive than stronger hydrides like sodium borohydride (NaBH₄).[4][5] STAB is often favored in modern synthesis due to its lower toxicity compared to cyanide-releasing NaBH₃CN.[4]

Workflow for Reductive Amination

Caption: General workflow for ligand synthesis via one-pot reductive amination.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Advantages | Considerations |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent selectivity, mild, non-toxic byproducts.[5] | Moisture sensitive; acetic acid byproduct. |

| Sodium Cyanoborohydride | NaBH₃CN | High selectivity, stable in mildly acidic conditions.[4] | Highly toxic (releases HCN in strong acid). |

| Sodium Borohydride | NaBH₄ | Inexpensive, powerful. | Can reduce aldehydes; requires careful pH control. |

| Catalytic Hydrogenation | H₂, Pd/C | "Green" method, no hydride reagents.[6] | Requires specialized equipment (hydrogenator). |

Detailed Experimental Protocol 1: Synthesis of N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine via Reductive Amination

This protocol describes the synthesis of a classic tetradentate ligand.[7]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-2-carboxaldehyde (2.14 g, 20 mmol, 2.0 eq) in 100 mL of anhydrous methanol under a nitrogen atmosphere.

-

Amine Addition: To the stirring solution, add ethylenediamine (0.60 g, 10 mmol, 1.0 eq) dropwise over 5 minutes. The solution may turn yellow, indicating the formation of the Schiff base intermediate. Allow the mixture to stir at room temperature for 2 hours.

-

Reduction: Cool the flask to 0 °C using an ice bath. In small portions over 30 minutes, carefully add sodium borohydride (NaBH₄) (1.51 g, 40 mmol, 4.0 eq). Causality Note: The excess NaBH₄ is used to ensure complete reduction of both imine bonds. Portion-wise addition at 0 °C is a critical safety measure to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a yellow oil. The crude product can be further purified by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford the pure ligand.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected ¹H NMR (CDCl₃) signals include peaks for the pyridine rings (~7.1-8.5 ppm), the methylene bridges (~3.9 ppm), and the ethylene backbone (~2.8 ppm).

Buchwald-Hartwig Amination: Forging Direct Aryl-Amine Bonds

When the synthetic target requires a direct link between a pyridine ring and a nitrogen atom of the diamine, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, a transformation that is often challenging using classical methods.[8][9]

Causality of Experimental Choice: The reaction's success hinges on a carefully selected catalytic system. A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a sterically bulky and electron-rich phosphine ligand (e.g., BINAP, Xantphos, Josiphos), and a base (typically a strong, non-nucleophilic one like NaOt-Bu or Cs₂CO₃) work in concert to facilitate the catalytic cycle.[10] The ligand is not merely a spectator; it stabilizes the palladium center, promotes oxidative addition of the aryl halide, and facilitates the final reductive elimination step that forms the desired C-N bond.[8] The choice of ligand is critical and often needs to be screened to optimize the reaction for a specific set of substrates (the pyridine halide and the amine).[11]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Typical Substrates | Reference |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Aryl Bromides, Primary/Secondary Amines | [10] |

| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Aryl Chlorides, Anilines | [12] |

| Pd(OAc)₂ | BrettPhos | K₃PO₄ | Heteroaryl Halides, Volatile Amines | [11] |

Detailed Experimental Protocol 2: Synthesis of a 2-(Anilino)pyridine Derivative

This protocol provides a general framework for the mono-arylation of an amine with a halopyridine.

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), Xantphos (11.6 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOt-Bu, 134 mg, 1.4 mmol, 1.4 eq). The flask is sealed, evacuated, and backfilled with argon or nitrogen gas three times. Causality Note: This step is absolutely critical. The Pd(0) active catalyst is oxygen-sensitive, and failure to maintain an inert atmosphere will result in catalyst deactivation and failed reaction.

-

Reagent Addition: Under a positive pressure of inert gas, add 2-bromopyridine (158 mg, 1.0 mmol, 1.0 eq), aniline (102 mg, 1.1 mmol, 1.1 eq), and 5 mL of anhydrous toluene via syringe.

-

Reaction: The flask is sealed and the mixture is heated to 100 °C in an oil bath with vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with 20 mL of ethyl acetate and filtered through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure 2-(anilino)pyridine product.

Choosing the Right Path: A Strategic Decision Framework

Selecting the optimal synthetic route requires careful consideration of the target molecule's structure. The following framework can guide this decision-making process.

Caption: Decision tree for selecting a primary synthetic strategy.

Conclusion and Future Outlook

The synthesis of pyridine-based diamine ligands is a mature yet continually evolving field. Reductive amination and Buchwald-Hartwig amination represent the two most powerful and versatile strategies available to synthetic chemists, enabling access to a vast chemical space of ligand structures. The choice between them is primarily dictated by the desired connectivity to the pyridine ring. By understanding the mechanistic underpinnings of these reactions and adhering to rigorous experimental protocols, researchers can reliably produce high-quality ligands tailored for specific applications in catalysis, medicine, and materials science. The future of ligand design will likely focus on developing even more efficient and sustainable catalytic systems, including biocatalytic routes[13], and creating ligands with increasingly complex, function-driven architectures.

References

-

Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. Taylor & Francis Online.[Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia.[Link]

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. ACS Publications.[Link]

-

Synthesis and metal(II) ion complexation of pyridine-2,6-diamides incorporating amino alcohols - Taylor & Francis. Taylor & Francis Online.[Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. ResearchGate.[Link]

-

¹H-NMR spectra of N,N'-bis-(pyridin-2-ylmethylene)-ethane-1,2-diamine (Schiff-base). ResearchGate.[Link]

-

Synthesis of 4-(Phenylethynyl)-2,6-bis[N,Nbis(carboxymethyl)aminomethyl]pyridine. MDPI.[Link]

-

Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects - MDPI. MDPI.[Link]

-

An overview of the synthesis and structures lead(II) and mercury(II) complexes with diamine-based bis-pyridine Schiff base ligands | Request PDF - ResearchGate. ResearchGate.[Link]

-

Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results | Request PDF - ResearchGate. ResearchGate.[Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. University of California, Berkeley.[Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. National Center for Biotechnology Information.[Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org.[Link]

-

Reductive Amination - ACS GCI Pharmaceutical Roundtable. ACS Green Chemistry Institute.[Link]

-

PNN′ & P2NN′ ligands via reductive amination with phosphine aldehydes: synthesis and base-metal coordination chemistry - Dalton Transactions (RSC Publishing). Royal Society of Chemistry.[Link]

-

Metal Ion Complexes of N,N′-Bis(2-Pyridylmethyl)-trans-1,2-Diaminocyclohexane-N,N′-Diacetic Acid, H2bpcd: Lanthanide(III)–bpcd2– Cationic Complexes | Inorganic Chemistry - ACS Publications. ACS Publications.[Link]

-

Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes - MDPI. MDPI.[Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry.[Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. ACS Publications.[Link]

-

Practical Routes to 2,6-Disubstituted Pyridine Derivatives - Academia.edu. Academia.edu.[Link]

-

Pyridine synthesis - Organic Chemistry Portal. Organic-chemistry.org.[Link]

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing). Royal Society of Chemistry.[Link]

-

N

1,N2-Bis((pyridin-2-yl)methyl)ethane-1,2-diamine - PubChem. National Center for Biotechnology Information.[Link] -

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Beilstein Journals.[Link]

-

{N,N′-Bis[1-(2-pyridyl)ethylidene]ethane-1,2-diamine-κN,N′,N′′,N′′′}bis(trifluoromethanesulfanato-κO)copper(II) - ResearchGate. ResearchGate.[Link]

Sources

- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. PNN′ & P2NN′ ligands via reductive amination with phosphine aldehydes: synthesis and base-metal coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. N~1~,N~2~-Bis((pyridin-2-yl)methyl)ethane-1,2-diamine | C14H18N4 | CID 300761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of 2,6-Bis(2-aminoethyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-Bis(2-aminoethyl)pyridine, a versatile diamine ligand crucial in coordination chemistry and as a building block in organic and pharmaceutical synthesis.[1][2] Understanding its solubility across a range of organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This document synthesizes theoretical principles of solubility, qualitative data from analogous compounds, a detailed experimental protocol for quantitative solubility determination, and essential safety considerations. It is intended for researchers, chemists, and drug development professionals who utilize this compound in their work.

Introduction and Physicochemical Profile

This compound is a tridentate ligand featuring a central pyridine ring and two flexible ethylamine side chains. This unique structure, combining an aromatic heterocycle with two primary aliphatic amine groups, dictates its chemical behavior and solubility profile. The lone pair of electrons on the pyridine nitrogen, along with the primary amines, allows it to act as a potent chelating agent for various metal ions. Its derivatives are explored for applications ranging from catalysts and sensors to potential therapeutic agents.[1][3]

Key Physicochemical Properties:

-

Molecular Formula: C₉H₁₅N₃

-

Molecular Weight: 165.24 g/mol

-

Appearance: Typically a liquid, though it can be a low-melting solid.

-

Key Functional Groups:

-

One tertiary amine (pyridine ring)

-

Two primary amines (-NH₂)

-

-

pKa: The presence of multiple basic nitrogen atoms means the compound will have distinct pKa values, making its solubility highly pH-dependent. The pyridine nitrogen is less basic than the aliphatic primary amines.

The interplay between the polar amine groups, which are capable of hydrogen bonding, and the relatively less polar pyridine ring governs its interaction with different solvent environments.

Theoretical Principles of Solubility

The solubility of this compound is governed by the "like dissolves like" principle. Its molecular structure presents a dual character:

-

Polar/Hydrophilic Nature: The two primary amino groups (-NH₂) are strong hydrogen bond donors and acceptors. This makes the molecule amenable to dissolving in polar protic solvents that can participate in hydrogen bonding, such as water and alcohols.

-

Aromatic/Less Polar Nature: The pyridine ring provides some aromatic character, allowing for favorable π-π stacking interactions with aromatic solvents.

-

Basicity: As a basic compound, its solubility is dramatically enhanced in acidic aqueous solutions due to the formation of protonated, water-soluble ammonium salts.[4][5] This is a key consideration for purification and extraction workflows.

Based on these principles, a qualitative solubility profile can be predicted.

Qualitative Solubility Profile

While specific quantitative data for this compound is not extensively published, a qualitative profile can be constructed based on the behavior of similar amine and pyridine-containing compounds.[6][7]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | Strong hydrogen bonding interactions between the solvent's hydroxyl groups and the compound's amine groups. Solubility in water is expected to be significant. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are highly polar and can effectively solvate the polar amine groups. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents can dissolve a wide range of organic molecules and should be effective for this compound.[7] |

| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic nature of the solvent can interact favorably with the pyridine ring.[7] |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the molecule from the three nitrogen atoms is too high to be effectively solvated by nonpolar alkanes.[7] |

| Acidic Aqueous | 5% Hydrochloric Acid (HCl) | Very Soluble | As a base, the compound will be protonated by the acid to form a highly water-soluble salt.[5][8] This is the expected result for a higher-molecular-weight amine.[6] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following isothermal equilibrium method is recommended for its reliability and accuracy.

Workflow for Solubility Assessment

The logical process for determining the solubility of an amine-containing compound follows a systematic approach, starting with simple qualitative tests and progressing to quantitative analysis if required.

Caption: Logical workflow for solubility classification and quantification.

Detailed Protocol for Quantitative Determination

Objective: To accurately measure the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound

-

High-purity organic solvent of choice

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or incubator

-

20 mL glass vials with screw caps

-

Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Allow the mixture to equilibrate for at least 24 hours. This extended time ensures that the dissolution process reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same constant temperature to allow the undissolved solid to settle. If the solid is finely suspended, centrifugation can be used to achieve a clear supernatant.

-

Sample Extraction: Carefully draw a precise aliquot (e.g., 2.00 mL) of the clear supernatant using a syringe fitted with a 0.22 µm filter. This step is critical to prevent any undissolved micro-particles from being transferred.

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, clean, and dry vial.

-

Record the total weight of the vial plus the solution to determine the weight of the aliquot.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.

-

Once the solvent is fully evaporated and the residue is dry, cool the vial to room temperature in a desiccator and weigh it again.

-

-

Calculation:

-

Mass of dissolved solid (m_solute): (Weight of vial + residue) - (Weight of empty vial)

-

Mass of solvent (m_solvent): (Weight of vial + solution) - (Weight of vial + residue)

-

Solubility ( g/100g solvent): (m_solute / m_solvent) * 100

-

To convert to mg/mL, the density of the solvent at the experimental temperature is required.

-

Safety and Handling

This compound and its related compounds are classified as hazardous and require careful handling in a well-ventilated chemical fume hood.[9][10]

Key Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[9][10][11] Accidental contact requires immediate and thorough rinsing with water.

-

Toxicity: Can be harmful or toxic if swallowed, inhaled, or in contact with skin.[12]

-

Air Sensitive: The compound may be sensitive to air; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[9][10]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles or a face shield.[11]

-

If there is a risk of generating aerosols or vapors, use a respirator with a suitable organic vapor cartridge.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[10][11]

-

Keep away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[9]

Conclusion

This compound exhibits a solubility profile characteristic of a polar, basic organic molecule. It is expected to be highly soluble in polar protic solvents and acidic aqueous solutions, with moderate to good solubility in polar aprotic and some aromatic solvents. Its solubility in nonpolar aliphatic solvents is predicted to be poor. For precise applications in synthesis and drug development, the quantitative experimental protocol outlined in this guide should be followed to determine its solubility in specific solvent systems. Adherence to strict safety protocols is mandatory when handling this corrosive and potentially toxic compound.

References

- Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE. (2023, January 25). EMBIBE.

-

Amine Unknowns. University of California, Irvine. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning. Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. Retrieved from [Link]

- An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents. (2025). Benchchem.

- SAFETY DATA SHEET: 2-(2-Aminoethyl)pyridine. (2025, December 22). Thermo Fisher Scientific.

- SAFETY DATA SHEET: 2,6-Bis(aminomethyl)pyridine. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET: 2-(2-Aminoethyl)pyridine. (2026, January 2). Thermo Fisher Scientific.

- Solubility and Stability of 2,6-Divinylpyridine in Organic Solvents: A Technical Guide. (2025). Benchchem.

- SAFETY DATA SHEET SDS/MSDS: 2-amino pyridine. BIOCHEM CHEMOPHARMA France.

- 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid Properties. (2025, October 15). US EPA.

- SAFETY DATA SHEET: 2-(2-Aminoethyl)pyridine. (2024, December 10). TCI Chemicals.

- 2,6-BIS-(DIETHYLAMINOETHYL)-PYRIDINE. SpectraBase.

- Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds. PMC.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System. (2023, March 3). MDPI.

- Pyridine-2,6-bis(monothiocarboxylic) acid and 2-aminopyridine as building blocks of a novel proton transfer compound: Solution and X-ray crystal structural studies.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery.

Sources

- 1. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. biochemopharma.fr [biochemopharma.fr]

Methodological & Application

Application Note: High-Precision Synthesis of Pyridine-Fused Azamacrocycles via Tsuji-Trost Cyclization

Executive Summary & Scientific Context

This Application Note details the protocol for utilizing 2,6-Bis(2-aminoethyl)pyridine (BAEP) in the synthesis of pyridine-fused azamacrocycles. While BAEP is a tridentate amine capable of ligand behavior, in the context of Tsuji-Trost macrocyclization , it predominantly serves as the nucleophilic scaffold .

This specific transformation is critical in the synthesis of CADA (Cyclotriazadisulfonamide) analogs, a class of compounds exhibiting potent CD4 down-modulation activity, utilized in HIV research and immunological studies.

The Challenge of Macrocyclization

The primary obstacle in synthesizing medium-to-large rings (11-14 members) is the entropic penalty. Intermolecular polymerization often competes with intramolecular ring closure. The Tsuji-Trost reaction offers a distinct advantage here: the formation of a

Mechanistic Principles

The reaction operates via a double Tsuji-Trost N-allylation.[1][2] The BAEP backbone (protected as a sulfonamide to lower pKa) reacts with a bis-electrophile (typically 2-methylene-1,3-propanediyl bis(tert-butylcarbonate)).

Key Mechanistic Drivers:

-

Acidity Matching: The primary amines of BAEP are too basic (

) for direct Pd-catalyzed allylation and would poison the catalyst. They must be converted to sulfonamides ( -

The Electrophile: Bis(carbonates) are preferred over bis(acetates). The oxidative addition of Pd(0) to the carbonate generates a tert-butoxide (or methoxide) ion in situ, which acts as a base to deprotonate the sulfonamide, driving the reaction without requiring harsh external bases.

-

Ligand Selection: The bite angle of dppb (1,4-Bis(diphenylphosphino)butane) has been empirically proven to favor the macrocyclization over monodentate phosphines (like

) or tighter bidentates (like dppe), likely due to the stabilization of the specific

Mechanistic Pathway Diagram

Figure 1: Catalytic cycle for the double N-allylation macrocyclization. The second oxidative addition and subsequent ring closure are the critical steps determining yield vs. oligomerization.

Experimental Protocols

Phase 1: Substrate Activation (Sulfonylation)

Before macrocyclization, BAEP must be converted to its disulfonamide derivative.

Reagents:

-

This compound (BAEP)

-

p-Toluenesulfonyl chloride (TsCl) or 2-Nitrobenzenesulfonyl chloride (NsCl)

-

Triethylamine (

)[3] -

Dichloromethane (DCM)

Protocol:

-

Dissolve BAEP (1.0 equiv) and

(2.5 equiv) in anhydrous DCM ( -

Cool the solution to

in an ice bath. -

Add TsCl (2.2 equiv) portion-wise over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Wash with

HCl (to remove unreacted amine), then saturated -

Dry over

, filter, and concentrate. -

Purification: Recrystallize from EtOH or purify via flash chromatography (Hexanes/EtOAc).

Phase 2: Tsuji-Trost Macrocyclization

This protocol is optimized for the synthesis of 12-membered pyridine-fused rings.

Reagents Table:

| Component | Role | Equivalents | Notes |

| BAEP-Disulfonamide | Nucleophile | 1.0 | Dried in vacuo >4h |

| Bis-Carbonate | Electrophile | 2.5 | 2-methylene-1,3-propanediyl bis(tert-butylcarbonate) |

| Pd2(dba)3 | Catalyst Precursor | 0.03 (3 mol%) | Tris(dibenzylideneacetone)dipalladium(0) |

| dppb | Ligand | 0.06 (6 mol%) | 1,4-Bis(diphenylphosphino)butane |

| Acetonitrile | Solvent | - | Anhydrous, degassed. [C] = 15-20 mM |

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Solvent Prep: Degas anhydrous acetonitrile (MeCN) by sparging with nitrogen for 15 minutes.

-

Catalyst Formation:

-

Reactant Addition:

-

Dissolve the BAEP-Disulfonamide (from Phase 1) and the Bis-Carbonate in the remaining MeCN.

-

Critical: The final concentration of the sulfonamide should be 15–20 mM .[1][2] Higher concentrations promote intermolecular oligomerization; lower concentrations slow the rate excessively.

-

Transfer this solution to the catalyst mixture via cannula or syringe under nitrogen.

-

-

Reaction:

-

Heat the mixture to Reflux (

) . -

Stir vigorously for 18–24 hours .

-

Monitoring: Monitor by TLC or LC-MS. The intermediate mono-allylated species may be visible early on, but should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Evaporate the solvent under reduced pressure.[4]

-

The residue will be a dark oil/solid.

-

-

Purification:

-

Flash column chromatography is required.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (typically starting 4:1 to 1:1).

-

Note: The macrocycle is usually less polar than the open-chain oligomers.

-

Workflow Visualization

Figure 2: Operational workflow for the conversion of BAEP to the target macrocycle.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Oligomer Formation | Concentration too high | Dilute reaction to 10 mM. Ensure slow addition of reagents if necessary (though batch usually works for this specific reaction). |

| No Reaction | Catalyst poisoning or O2 | Ensure rigorous degassing. Use fresh |

| Mono-allylated Product | Incomplete Cyclization | Extend reflux time. Add fresh catalyst (1 mol%) after 12 hours. |

| Elimination Product | Base sensitive intermediate | The bis-carbonate can undergo E2 elimination to form a diene.[1] Lower temperature to |

Alternative Ligands

While dppb is the standard for this specific macrocyclization (Bell et al.), other ligands may be screened if yields are low:

-

dppe: Generally too tight, favors oligomers.

-

dppf: Larger bite angle, sometimes successful for larger rings (>14 members).

-

Triphenylphosphine (

): Generally inferior for macrocyclization due to lack of template effect.

References

-

Bell, T. W., et al. (2019). Tsuji–Trost Cyclization of Disulfonamides: Synthesis of 12-Membered, 11-Membered, and Pyridine-Fused Macrocyclic Triamines.[2] ACS Omega.

-

[Link]

-

-

Vanden Eynde, J. J., et al. (2016). Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused Cyclotriazadisulfonamide (CADA) Compounds. Journal of Medicinal Chemistry.

-

[Link]

-

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.[5]

-

[Link]

-

-

Tsuji, J. (1986). New synthetic methods based on the onium salts of palladium, rhodium, and cobalt. Tetrahedron.[1][5][6]

-

[Link]

-

Sources

- 1. Tsuji–Trost Cyclization of Disulfonamides: Synthesis of 12-Membered, 11-Membered, and Pyridine-Fused Macrocyclic Triamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Tsuji-Trost Reaction [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

Application Note & Protocols: 2,6-Bis(2-aminoethyl)pyridine as a Versatile Scaffold for Novel CD4 Down-Modulators

Abstract

The CD4 protein is a critical co-receptor for T-cell activation and, notoriously, the primary cellular receptor for the Human Immunodeficiency Virus (HIV).[1] Its surface expression level is a key determinant in HIV-1 pathogenesis. Consequently, the down-modulation of cell-surface CD4 represents a compelling therapeutic strategy to inhibit viral entry and replication.[2][3] This guide provides an in-depth exploration of 2,6-bis(2-aminoethyl)pyridine, a highly versatile starting material for the synthesis of potent CD4 down-modulators. We focus on the synthesis of pyridine-fused macrocycles, exemplified by analogs of Cyclotriazadisulfonamides (CADA), which have a unique mechanism of action.[2][4][5] This document furnishes researchers, scientists, and drug development professionals with the foundational chemistry, detailed synthetic and biological evaluation protocols, and the scientific rationale underpinning the experimental design.

Introduction: The Rationale for Targeting CD4 Expression

The CD4 glycoprotein, predominantly expressed on the surface of helper T-cells, plays an indispensable role in orchestrating the adaptive immune response by binding to MHC class II molecules on antigen-presenting cells.[6] However, this vital function is exploited by HIV, which uses CD4 to anchor itself to the host cell before subsequent interactions lead to membrane fusion and viral entry.[1]

Intriguingly, HIV has evolved its own mechanisms to reduce CD4 surface expression in infected cells via the accessory proteins Nef and Vpu.[1][7][8] This down-modulation prevents superinfection and shields the infected cell from antibody-dependent cellular cytotoxicity (ADCC) by limiting the interaction between newly synthesized viral envelope (Env) proteins and CD4 at the cell surface.[7][9][10][11]

Mimicking this viral strategy with small molecules offers a powerful therapeutic approach. Small-molecule CD4 down-modulators can render uninfected cells resistant to HIV entry, complementing existing antiretroviral therapies that target later stages of the viral life cycle.[2] The pyridine scaffold, a privileged structure in medicinal chemistry found in numerous FDA-approved drugs, serves as an excellent foundation for building such molecules due to its synthetic tractability and favorable pharmacological properties.[12][13][14]

The Chemistry: From Pyridine Scaffold to Macrocyclic Modulator

The selection of this compound as a starting material is a strategic choice rooted in principles of medicinal chemistry. The pyridine core provides a rigid, planar scaffold, while the two primary aminoethyl side chains at the 2 and 6 positions offer ideal anchor points for derivatization. This symmetrical arrangement is perfectly suited for the construction of macrocyclic structures, which can enforce a specific conformation required for biological activity.

The following workflow outlines the synthesis of a pyridine-fused cyclotriazadisulfonamide (CADA) analog, a class of compounds known to potently down-modulate CD4.[4][5]

Caption: Synthetic workflow for a pyridine-fused CD4 down-modulator.

Detailed Synthesis Protocol: Preparation of a Pyridine-Fused CADA Analog

This protocol describes a two-step synthesis adapted from established literature procedures.[4] The causality behind this approach is clear: the first step functionalizes the reactive amino groups, and the second, a palladium-catalyzed macrocyclization, efficiently forms the constrained, biologically active ring structure.

Step 1: Synthesis of the Bis-sulfonamide Intermediate

-

Dissolution: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

-

Rationale: Anhydrous conditions prevent hydrolysis of the sulfonyl chloride. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. Cooling controls the exothermicity of the acylation reaction.

-

-

Acylation: Slowly add a solution of 2.2 equivalents of a substituted arenesulfonyl chloride (e.g., 4-dimethylaminobenzenesulfonyl chloride) in anhydrous pyridine to the cooled solution dropwise over 30 minutes.

-

Rationale: Using a slight excess of the sulfonyl chloride ensures complete reaction of both primary amines. The choice of substituent on the arenesulfonyl group is critical for tuning the final compound's activity; electron-donating groups like dimethylamino have been shown to impart high potency.[4]

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M HCl. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Rationale: The acid wash removes excess pyridine. The bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure bis-sulfonamide intermediate.

Step 2: Palladium-Catalyzed Macrocyclization

-

Preparation: In a Schlenk flask, combine the bis-sulfonamide intermediate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.5 eq) in an anhydrous, deoxygenated solvent like dioxane.

-

Rationale: Palladium catalysis is a powerful method for forming C-N bonds in macrocyclization reactions, often providing higher yields than traditional methods. The choice of ligand (Xantphos) is crucial for promoting the desired intramolecular cyclization over intermolecular polymerization.

-

-

Reaction: Heat the mixture to reflux (approx. 100°C) under a nitrogen atmosphere for 24-48 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and base. Rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography followed by recrystallization or preparative HPLC to obtain the final macrocyclic product.

Mechanism of Action: A Novel Approach to CD4 Modulation

Unlike HIV entry inhibitors that directly block the gp120-CD4 binding interface[15][16], pyridine-fused CADA compounds operate via a more subtle and unique mechanism. They selectively interfere with the co-translational translocation of the human CD4 protein into the endoplasmic reticulum. This is thought to occur through interaction with the CD4 signal peptide, ultimately leading to a marked reduction in the presentation of mature CD4 protein on the cell surface.[5]

Caption: Proposed mechanism of CD4 down-modulation by CADA analogs.

Biological Evaluation: Protocols for Assessing Compound Efficacy

A thorough evaluation requires a multi-pronged approach to quantify CD4 down-modulation, antiviral activity, and potential cytotoxicity.

Caption: Integrated workflow for biological characterization.

Protocol: Quantifying CD4 Down-Modulation via Flow Cytometry

-

Cell Culture: Seed CD4-expressing T-cells (e.g., CEM, Jurkat, or peripheral blood mononuclear cells - PBMCs) in a 24-well plate at a density of 2 x 10⁵ cells/mL in appropriate culture medium.

-

Compound Treatment: Add the synthesized compound at various concentrations (e.g., a serial dilution from 10 µM to 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours at 37°C, 5% CO₂.

-

Rationale: A dose-response curve is essential to determine the EC₅₀ (the concentration for 50% maximal effect).

-

-

Cell Staining: Harvest the cells and wash with ice-cold FACS buffer (PBS + 2% FBS). Resuspend cells in FACS buffer containing a fluorescently-conjugated anti-CD4 antibody (e.g., PE-anti-CD4) and a viability dye (to exclude dead cells). Incubate in the dark for 30 minutes at 4°C.

-

Data Acquisition: Wash the cells twice with FACS buffer and resuspend in PBS. Acquire data on a flow cytometer, collecting at least 10,000 events in the live-cell gate.

-

Data Analysis: Analyze the data using appropriate software. Gate on the live, single-cell population. Calculate the geometric mean fluorescence intensity (gMFI) of the CD4 signal for each treatment condition. Normalize the gMFI of treated samples to the vehicle control to determine the percentage of CD4 down-modulation. Plot the percentage of down-modulation against the compound concentration to calculate the EC₅₀.

Protocol: Assessing Anti-HIV Activity

-

Cell Infection: Seed CD4+ T-cells as described above. Pre-treat the cells with serial dilutions of the test compound for 2 hours.

-

Viral Challenge: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01. Include an "uninfected" control and a "virus-only" (vehicle) control.

-

Incubation: Incubate the infected cells for 4-5 days at 37°C, 5% CO₂.

-

Quantification of Viral Replication: Harvest the cell culture supernatant. Quantify the amount of viral p24 antigen using a commercially available p24 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of HIV-1 inhibition for each compound concentration relative to the virus-only control. Determine the IC₅₀ (50% inhibitory concentration) by plotting the inhibition percentage against the compound concentration.

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these assays allows for the determination of key pharmacological parameters. The goal is to identify compounds with high potency (low EC₅₀ and IC₅₀) and low cytotoxicity (high CC₅₀), resulting in a high Selectivity Index (SI = CC₅₀/IC₅₀).

Table 1: Representative Pharmacological Data for Pyridine-Fused Analogs

| Compound ID | R-group on Pyridine | Side-Arm Substituent | CD4 Down-Modulation EC₅₀ (nM) | Anti-HIV IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |

| Ref-CADA | H | H | 15.0 | 25.0 | >50 | >2000 |

| PY-01 | 4-Ethyl | 4-H | 50.2 | 85.1 | >50 | >587 |

| PY-02 | 4-Ethyl | 4-Dimethylamino | 2.5 | 4.8 | 45 | 9375 |

| PY-03 | 4-Propyl | 4-Dimethylamino | 1.8 | 3.5 | 42 | 12000 |

Data are hypothetical and for illustrative purposes.

The SAR from such studies often reveals critical insights. For instance, research has shown that increasing the hydrophobicity of the substituent on the pyridine ring (e.g., changing from ethyl to propyl) and incorporating electron-donating groups on the arenesulfonyl side arms (e.g., dimethylamino) can significantly enhance the potency of these compounds.[4][5]

Conclusion

This compound is a superb and readily available starting material for constructing novel CD4 down-modulators. Its structure facilitates the synthesis of conformationally constrained macrocycles that exhibit potent anti-HIV activity through a unique mechanism of action. The protocols detailed herein provide a robust framework for the synthesis, biological evaluation, and optimization of this promising class of compounds. By systematically exploring the structure-activity relationships of these pyridine-fused macrocycles, researchers can advance the development of new and effective therapeutic agents against HIV.

References

-

Tumbale, P. P., et al. (2020). Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused Cyclotriazadisulfonamide (CADA) Compounds. Bioorganic & Medicinal Chemistry. [Link]

-

Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences. [Link]

-

Ziółkowska, N. E., et al. (2021). Incomplete Downregulation of CD4 Expression Affects HIV-1 Env Conformation and Antibody-Dependent Cellular Cytotoxicity Responses. Journal of Virology. [Link]

-

Lin, P. F., et al. (2003). A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding. Proceedings of the National Academy of Sciences. [Link]

-

Alsahafi, N., et al. (2019). CD4 downregulation precedes Env expression and protects HIV-1-infected cells from ADCC mediated by non-neutralizing antibodies. mBio. [Link]

-

De Clercq, E. (2005). CD4 down-modulating compounds with potent anti-HIV activity. Medicinal Research Reviews. [Link]

-

Willey, R. L., et al. (1994). CD4 down-modulation during infection of human T cells with human immunodeficiency virus type 1 involves independent activities of vpu, env, and nef. Journal of Virology. [Link]

-

Zhao, Q., et al. (2005). Identification of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a new class of HIV-1 entry inhibitors that prevent gp120 binding to CD4. Virology. [Link]

-

Markovic, I. (2024). What are CD4 modulators and how do they work? News-Medical.net. [Link]

-

Wainberg, M. A., & Salomon, H. (1993). Cell surface down-modulation of CD4 after infection by HIV-1. Biotechnology Therapeutics. [Link]

-

Madani, N., et al. (2008). Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120. Structure. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]

-

Kanamori, H., et al. (2005). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. [Link]

Sources

- 1. Cell surface down-modulation of CD4 after infection by HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CD4 down-modulating compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are CD4 modulators and how do they work? [synapse.patsnap.com]

- 4. Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused Cyclotriazadisulfonamide (CADA) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses and anti-HIV and human cluster of differentiation 4 (CD4) down-modulating potencies of pyridine-fused cyclotriazadisulfonamide (CADA) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the therapeutic applications for CD4 modulators? [synapse.patsnap.com]

- 7. Incomplete Downregulation of CD4 Expression Affects HIV-1 Env Conformation and Antibody-Dependent Cellular Cytotoxicity Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CD4 down-modulation during infection of human T cells with human immunodeficiency virus type 1 involves independent activities of vpu, env, and nef - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. CD4 downregulation precedes Env expression and protects HIV-1-infected cells from ADCC mediated by non-neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lifechemicals.com [lifechemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a new class of HIV-1 entry inhibitors that prevent gp120 binding to CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Coordination Complexes of 2,6-Bis(2-aminoethyl)pyridine with Transition Metals

Foreword

The field of coordination chemistry continues to be a fertile ground for innovation, bridging fundamental science with tangible applications in catalysis, medicine, and materials science. Within this landscape, polydentate ligands based on pyridine scaffolds have emerged as exceptionally versatile building blocks.[1] Their ability to form stable, well-defined complexes with a wide array of transition metals allows for the fine-tuning of electronic and steric properties, leading to novel reactivity and function.[1][2] This guide focuses on one such ligand: 2,6-Bis(2-aminoethyl)pyridine. Its flexible ethylamine sidearms and central pyridine ring create a robust tridentate NNN-donor framework, ideal for stabilizing various metal centers and facilitating a rich spectrum of chemical transformations.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental design, from ligand selection and complex synthesis to characterization and application. The protocols herein are presented as self-validating systems, where rigorous characterization is integral to confirming the successful synthesis of the target molecules.

The this compound Ligand: A Versatile NNN Pincer

The ligand, often abbreviated as 'paen' or a similar variant in literature, features a central pyridine nitrogen atom and two terminal primary amine nitrogens. This arrangement allows it to act as a classic "pincer" ligand, binding to a metal center in a meridional fashion to form two stable five-membered chelate rings. This coordination mode imparts significant thermodynamic and kinetic stability to the resulting metal complex.

The primary amine donors are flexible, allowing the complex to adopt various geometries depending on the metal ion's size, preferred coordination number, and the presence of other ancillary ligands. This structural flexibility is a key determinant of the complexes' subsequent reactivity.

Caption: Structure of this compound.

Synthesis and Characterization: A General Workflow

The synthesis of coordination complexes with this ligand generally involves a straightforward reaction between the ligand and a suitable transition metal salt in a polar solvent.[3] The choice of metal salt (e.g., chloride, nitrate, perchlorate) can influence the final product, as the counter-ion may or may not coordinate to the metal center.

The general workflow is a cyclical process of synthesis, isolation, and rigorous characterization to confirm the identity and purity of the final product before proceeding to application studies.

Caption: Simplified catalytic cycle for polymerization.

Drug Development and Bioinorganic Chemistry

The coordination of metal ions to organic ligands can drastically alter their biological activity. Research has shown that related bis(imino)pyridine transition metal complexes exhibit promising cytotoxic activity against various human cancer cell lines. [4][5]

-

Rationale for Activity: The enhanced biological activity of the metal complexes compared to the free ligand is often attributed to several factors. [6]Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, the coordinated metal ion can interact with biological macromolecules like DNA or enzymes, disrupting cellular processes and inducing apoptosis in cancer cells. For example, copper and zinc complexes have shown particular promise as potential antiproliferative drugs. [4][5]Studies on similar Schiff base complexes have demonstrated enhanced cytotoxicity against HeLa (cervical cancer) and HCT116 (colon cancer) cell lines upon complexation. [7]

Materials Science

The ability of these ligands to form stable complexes is also being explored in materials science. [7]The rigid and well-defined structures of these complexes make them suitable building blocks for creating supramolecular assemblies or coordination polymers. These materials can possess unique magnetic, optical, or host-guest properties. [7][8]

Concluding Remarks

The this compound ligand provides a reliable and versatile platform for the synthesis of a vast range of transition metal complexes. The straightforward synthetic routes, coupled with the stability of the resulting compounds, make this system highly accessible to researchers. The demonstrated and potential applications, from industrial-scale catalysis to the frontiers of medicinal chemistry, ensure that these complexes will remain a subject of intense and fruitful investigation. It is our hope that the protocols and insights provided in this guide will empower scientists to explore the rich coordination chemistry of this system and unlock new discoveries.

References

- Benchchem. (n.d.). Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid": Application Notes and Protocols for Researche.

- Dalton Transactions. (2024, August 2). Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine. RSC Publishing. DOI:10.1039/D4DT02022G.

- Gibson, V. C., et al. (n.d.). Cationic 2,6-bis(imino)pyridine iron and cobalt complexes: synthesis, structures, ethylenepolymerisation and ethylene/polar monomer co-polymerisation studies. RSC Publishing.

- Majeed, A. H., et al. (2013, October 5). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PMC.

- ResearchGate. (n.d.). Pentacoordinated iron(II) complexes with 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands as new catalyst systems mediated atom transfer radical polymerization of (meth)acrylate monomers.

- Thierer, L. M., et al. (2020, October 1). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Experts@Minnesota.

- Barba-Behrens, N., et al. (2015, January). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. PubMed. DOI: 10.1016/j.jinorgbio.2014.09.007.

- AIR Unimi. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.

- Al-Masoudi, N. A., et al. (2025, July 25). Synthesis, physicochemical studies, fluorescence behavior, and anticancer properties of transition metal complexes with the pyridyl ligand. ResearchGate.

- Udoh, G. E., et al. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.

- Benchchem. (n.d.). 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine.

- Yang, W., et al. (2020, April 30). Prediction of catalytic activities of bis(imino)pyridine metal complexes by machine learning. Journal of Computational Chemistry, 41(11), 1064-1067. DOI: 10.1002/jcc.26160.

- Martinez-Bulit, P., et al. (2025, September 22). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): Synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. ResearchGate.

- Restivo, R. J., & Ferguson, G. (1976). Structural characterization of metal complexes of 2,6-diacetylpyridine-bis(imines). Crystal and molecular structure of dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II). Journal of the Chemical Society, Dalton Transactions, (5), 518-521. DOI: 10.1039/DT9760000518.

- Takao, K., et al. (n.d.). Synthesis and characterization of a uranyl(vi) complex with 2,6-pyridine-bis(methylaminophenolato) and its ligand-centred aerobic oxidation mechanism to a diimino derivative. Dalton Transactions. RSC Publishing.

- Smith, D. W., et al. (n.d.). Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds. PMC.

Sources

- 1. Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]

- 2. air.unimi.it [air.unimi.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine | 436857-82-8 | Benchchem [benchchem.com]

- 8. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Bis(2-aminoethyl)pyridine

Ticket ID: #BAEP-PUR-001 Status: Open Subject: Converting Viscous Crude Oil to Crystalline Solid Assigned Specialist: Senior Application Scientist, Separation Methodologies[1][2]

Diagnostic & Strategy Overview